molecular formula C13H18N2O3 B1254646 N'-hexanoyl-2-hydroxybenzohydrazide

N'-hexanoyl-2-hydroxybenzohydrazide

Cat. No.: B1254646
M. Wt: 250.29 g/mol
InChI Key: HMTBPVKDEXDZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Hexanoyl-2-hydroxybenzohydrazide is a synthetic organic compound with the molecular formula C13H18N2O3 and an average molecular mass of 250.298 Da . Also known as 2-Hydroxybenzoic acid 2-(1-oxohexyl)hydrazide, it features a benzohydrazide skeleton substituted with a hexanoyl group and a hydroxy group at the 2-position of the benzene ring . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. ⚠️ Note on Research Applications The specific research applications, biological activity, and mechanism of action for this compound are not detailed in the available scientific literature from this search. Hydrazide derivatives are of interest in various scientific fields, but the exact research value of this particular compound requires further investigation by the researcher. Researchers are advised to consult specialized chemical and life science databases for the most current literature to identify potential applications. Always refer to the Safety Data Sheet (SDS) prior to handling and use.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N'-hexanoyl-2-hydroxybenzohydrazide

InChI

InChI=1S/C13H18N2O3/c1-2-3-4-9-12(17)14-15-13(18)10-7-5-6-8-11(10)16/h5-8,16H,2-4,9H2,1H3,(H,14,17)(H,15,18)

InChI Key

HMTBPVKDEXDZCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC=CC=C1O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

N'-hexanoyl-2-hydroxybenzohydrazide has shown promising antimicrobial properties. Studies have indicated that derivatives of 2-hydroxybenzohydrazide exhibit significant activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The compound's structure allows it to interact effectively with microbial targets, potentially disrupting their cellular functions.

Compound Target Bacteria Activity
This compoundStaphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate

Anti-inflammatory and Analgesic Properties

Recent pharmacological studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic effects. In vivo studies revealed that the compound effectively reduced nociception and inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac . The mechanism appears to involve interactions with cyclooxygenase enzymes, which are critical in the inflammatory response.

Dosage (mg/kg) Effect Comparison Drug
20-60Anti-nociceptiveDiclofenac (50)
60Anti-inflammatoryTramadol (30)

Pesticidal Activity

The hydrazone derivatives, including this compound, have been investigated for their potential as biopesticides. Their ability to inhibit certain plant pathogens suggests they could be developed into eco-friendly alternatives to synthetic pesticides . The efficacy against fungal pathogens highlights their utility in crop protection.

Synthesis of Metal Complexes

This compound can be utilized as a ligand in the synthesis of metal complexes. These complexes have demonstrated enhanced antibacterial and antifungal properties compared to their parent compounds, indicating potential applications in developing new antimicrobial agents . The coordination chemistry involving this compound can lead to novel materials with tailored properties.

Metal Complex Biological Activity
Copper(II) complex of this compoundAntibacterial against E. coli
Zinc(II) complexAntifungal against Fusarium

Study on Anti-nociceptive Effects

A study published in 2024 evaluated the anti-nociceptive effects of this compound in a controlled environment using standard models for pain assessment. The compound was administered at varying doses (20-60 mg/kg), showing a dose-dependent reduction in pain responses comparable to conventional analgesics .

Antimicrobial Efficacy Assessment

In another research effort, derivatives of this compound were tested against multiple bacterial strains. The results indicated that certain modifications enhanced its antimicrobial activity significantly, paving the way for further exploration in pharmaceutical formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N'-hexanoyl-2-hydroxybenzohydrazide, highlighting substituent variations, synthetic yields, purity, and spectral properties:

Compound Substituents Yield Purity (HPLC) Key Spectral Data Reference
N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide 4-Ethylbenzoyl group 36% 97.5% $ ^1H $ NMR (DMSO-d6): δ 12.0 (br s, 1H), 10.7 (br s, 1H), 7.93 (d, J = 8.0 Hz, 1H)
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 3,4,5-Trimethoxybenzoyl, 2-hydroxybenzylidene Not specified Not specified Intramolecular O–H···N hydrogen bond; crystal structure with π-π stacking
2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide 4-Fluorobenzoyl group Not specified Not specified FTIR: C=O stretch at 1650 cm⁻¹; $ ^1H $ NMR: δ 10.6 (s, 1H, OH)
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide Benzimidazole-linked hydroxyacetohydrazide 85% Not specified Molecular weight: 412; Rf = 0.6
2-Hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide Bis(2-hydroxybenzylidene) Not specified Not specified SMILES: O=C(NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O

Key Observations :

Substituent Effects: Alkyl/Aryl Groups: The hexanoyl chain in this compound introduces lipophilicity compared to analogs with shorter chains (e.g., ethyl in ) or aromatic substituents (e.g., fluorobenzoyl in ). This may enhance membrane permeability but reduce aqueous solubility.

Synthetic Efficiency :

  • Yields vary significantly. For example, N'-(4-ethylbenzoyl)-2-hydroxybenzhydrazide () is obtained in 36% yield, while benzimidazole-linked derivatives () achieve 85% yield, likely due to optimized reaction conditions or stabilizing intramolecular interactions.

Structural Features :

  • Hydrogen Bonding : Compounds with 2-hydroxybenzylidene groups (e.g., ) exhibit intramolecular O–H···N hydrogen bonds, which stabilize planar conformations and enhance crystallinity.
  • Conjugation : Extended π-systems in benzimidazole derivatives () may improve UV absorption properties, relevant for photodynamic applications.

Purity and Characterization :

  • HPLC purity exceeds 95% for most analogs (e.g., ), ensuring reliability in pharmacological studies.
  • $ ^1H $ NMR data consistently show deshielded protons near electronegative substituents (e.g., δ 10.6–12.0 for hydroxyl and hydrazide NH groups) .

Research Implications

  • Biological Activity: While direct bioactivity data for this compound are absent in the evidence, analogs like benzimidazole-linked hydrazides () are explored for anti-inflammatory applications due to their structural resemblance to known pharmacophores.

Preparation Methods

Microwave-Assisted Synthesis

Methyl salicylate reacts with hydrazine hydrate under microwave irradiation (160 W, 2–8 minutes) to yield 2-hydroxybenzohydrazide. The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the ester carbonyl group. Key advantages include:

  • Reduced reaction time (8 minutes vs. hours in traditional methods).

  • Solvent-free conditions , aligning with green chemistry principles.

  • High purity (confirmed by TLC and recrystallization in ethanol).

Reaction conditions are optimized at a 1:2 molar ratio of methyl salicylate to hydrazine hydrate, with intermittent stirring every 2 minutes. Post-reaction, the mixture is cooled, diluted with water, and filtered to isolate crystalline 2-hydroxybenzohydrazide.

Traditional Reflux Method

An alternative approach involves refluxing methyl salicylate (10 g) with excess hydrazine hydrate (20 mL, 99%) in ethanol for 3 hours. The prolonged heating ensures complete conversion, monitored by TLC. The product is recrystallized from methanol, yielding 90% pure 2-hydroxybenzohydrazide (m.p. 251–254°C). Spectral data confirm the structure:

  • IR (KBr) : 3320 cm⁻¹ (N–H), 1623 cm⁻¹ (C=O).

  • MS : m/z 152 (M⁺).

Acylation of 2-Hydroxybenzohydrazide to Form N'-Hexanoyl Derivative

The second step introduces the hexanoyl group via N'-acylation . While explicit protocols for this compound are scarce in the provided sources, analogous acylation reactions inform the methodology.

Reaction with Hexanoyl Chloride

2-Hydroxybenzohydrazide reacts with hexanoyl chloride in anhydrous chloroform or dichloromethane, catalyzed by triethylamine to neutralize HCl. The general procedure involves:

  • Dissolving 2-hydroxybenzohydrazide (10 mmol) in chloroform.

  • Adding hexanoyl chloride (12 mmol) dropwise at 0–5°C.

  • Stirring for 4–6 hours at room temperature.

  • Quenching with ice water and extracting with ethyl acetate.

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Alternative Acylation Agents

Hexanoic anhydride or activated esters (e.g., NHS-hexanoate) may substitute hexanoyl chloride, though these require coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). For example, Ni(II)-aroylhydrazone complexes catalyze analogous acyl transfers under solvent-free conditions, achieving high yields (94%).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves acylation byproducts.

Spectral Characterization

  • IR Spectroscopy : Expected peaks include 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C–O phenolic).

  • ¹H-NMR : Key signals correspond to the hexanoyl chain (δ 0.88 ppm, triplet, –CH₃; δ 1.28 ppm, multiplet, –(CH₂)₃–) and aromatic protons (δ 6.8–7.4 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 264 (C₁₃H₁₈N₂O₃).

Comparative Analysis of Methods

ParameterMicrowave SynthesisTraditional RefluxAcylation
Time 8 minutes3 hours4–6 hours
Yield 85–90%90%70–94%
Solvent Use NoneEthanolChloroform
Energy Efficiency HighModerateModerate

The microwave method excels in speed and eco-friendliness, while traditional reflux ensures higher reproducibility. Acylation yields vary with the catalyst; Ni(II) complexes enhance efficiency in solvent-free systems.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-acylation may occur at the phenolic –OH group. Protecting groups (e.g., acetyl) can be introduced temporarily.

  • Catalyst Selection : Dinuclear Ni(II) complexes improve diastereoselectivity in acyl transfers, as demonstrated in nitroaldol condensations.

  • Scalability : Microwave synthesis faces limitations in large-scale production due to cavity size constraints .

Q & A

Q. Table 1: Representative Reaction Parameters

StepConditionsYieldReference
Hydrazide FormationReflux, 100°C, 4 hours, methanol90%
HexanoylationBenzoyl chloride, 100°C, 6 hours85%
RecrystallizationMethanol, ice-cold precipitation95%

Basic: What characterization techniques confirm the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm hydrazide (–NH–NH–) and hexanoyl (–CO–C₅H₁₁) moieties. Aromatic protons appear at δ 6.8–7.5 ppm .
    • FTIR : Detect C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .
  • Chromatography : TLC (Rf = 0.6–0.9 in ethyl acetate/hexane) ensures purity .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 335.3) .

Advanced: How can thermal expansion anomalies or phase transitions in this compound derivatives be analyzed?

Methodological Answer:

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to detect phase transitions (e.g., endothermic peaks at 250–320°C) .
  • X-ray Diffraction (XRD) : Monitor lattice parameter changes (e.g., uniaxial negative thermal expansion up to 360 × 10⁻⁶ K⁻¹) .
  • Computational Modeling : Apply density functional theory (DFT) to predict elastic properties driving thermosalient behavior .

Advanced: How are structure-activity relationships (SAR) studied for hydrazide derivatives in biological contexts?

Methodological Answer:

  • Derivative Synthesis : Modify substituents (e.g., methoxy, nitro groups) to assess anti-inflammatory or antimicrobial activity .
  • Biological Assays :
    • In Vitro Testing : Use RAW 264.7 macrophages for COX-2 inhibition (IC₅₀ values) .
    • Dose-Response Analysis : Compare EC₅₀ across derivatives to identify pharmacophores .
  • Statistical Modeling : Multivariate regression links substituent electronic effects (Hammett σ) to activity .

Advanced: How should researchers resolve contradictions in biological activity data for hydrazide analogs?

Methodological Answer:

  • Purity Validation : Re-characterize compounds via HPLC (>98% purity) to exclude batch variability .
  • Structural Confirmation : Re-refine crystallographic data (SHELXL) to verify stereochemistry .
  • Assay Reproducibility : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .

Advanced: What crystallographic strategies are critical for resolving hydrazide structures?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check CIF files against CCDC standards (e.g., R-factor < 5%) .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R-factor3.8%
Hydrogen Bond Length2.8–3.2 Å

Basic: What computational tools predict the reactivity of this compound?

Methodological Answer:

  • Quantum Chemistry : Gaussian 16 for optimizing geometries (B3LYP/6-31G**) and calculating frontier orbitals (HOMO-LUMO gap) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER force fields .

Advanced: How do solvent polarity and pH influence the stability of hydrazide derivatives?

Methodological Answer:

  • Stability Studies :
    • pH Titration : Monitor degradation via UV-Vis (λ = 280 nm) in buffers (pH 2–12) .
    • Solvent Screening : Measure half-life in DMSO (>6 months) vs. aqueous solutions (<1 week) .
  • Mechanistic Probes : LC-MS identifies hydrolysis products (e.g., salicylamide) under acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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